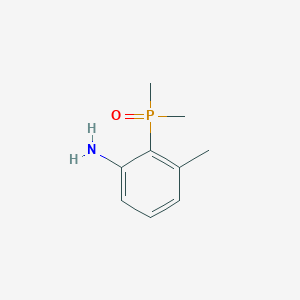
2-(Dimethylphosphinyl)-3-methylbenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylphosphinyl)-3-methylbenzenamine is an organic compound with the molecular formula C8H12NOP. It is also known as (2-Aminophenyl)dimethylphosphine oxide. This compound is characterized by the presence of a dimethylphosphinyl group attached to a benzene ring, which also bears an amine group. The unique structure of this compound makes it an effective ligand in transition metal catalysis, facilitating various catalytic reactions such as cross-coupling and polymerization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphinyl)-3-methylbenzenamine typically involves the reaction of 3-methylbenzenamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-(Dimethylphosphinyl)-3-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(Dimethylphosphinyl)-3-methylbenzenamine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
作用机制
The mechanism of action of 2-(Dimethylphosphinyl)-3-methylbenzenamine involves its role as a ligand in catalytic processes. The dimethylphosphinyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates, making the compound an effective catalyst in industrial and laboratory settings .
相似化合物的比较
Similar Compounds
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but lacks the amine group.
Triphenylphosphine: Another phosphine compound used in catalysis but with three phenyl groups instead of dimethylphosphinyl.
Uniqueness
2-(Dimethylphosphinyl)-3-methylbenzenamine is unique due to the presence of both the dimethylphosphinyl and amine groups, which provide distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand in various catalytic processes, distinguishing it from other similar compounds .
属性
分子式 |
C9H14NOP |
|---|---|
分子量 |
183.19 g/mol |
IUPAC 名称 |
2-dimethylphosphoryl-3-methylaniline |
InChI |
InChI=1S/C9H14NOP/c1-7-5-4-6-8(10)9(7)12(2,3)11/h4-6H,10H2,1-3H3 |
InChI 键 |
PACWFZXCBKIOLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N)P(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















